![molecular formula C17H15ClN2S3 B12158847 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12158847.png)
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two benzylsulfanyl groups attached to the thiadiazole ring, with one benzyl group substituted with a chlorine atom and the other with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride and 3-methylbenzyl chloride with a thiadiazole precursor. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chloride groups by the thiadiazole ring. The reaction is usually conducted in an organic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Thiadiazole derivatives, including the compound , have shown promise as anticancer agents. Studies indicate that modifications at the thiadiazole scaffold can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines .
-
Anti-inflammatory Effects :
- The compound has been investigated for its potential as a cyclooxygenase-2 inhibitor. A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema test. Some derivatives exhibited significant inhibition of cyclooxygenase activity, suggesting therapeutic potential in inflammatory diseases .
-
Anticonvulsant Activity :
- Research has indicated that certain thiadiazole derivatives possess anticonvulsant properties. For example, compounds were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models to assess their protective effects against seizures. The results revealed that specific modifications could lead to enhanced anticonvulsant activity without significant toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(4-Chlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(4-Chlorobenzyl)sulfanyl]-5-[(4-ethylbenzyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to the specific substitution pattern on the benzyl groups The presence of a chlorine atom and a methyl group imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
The compound 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole belongs to the class of 1,3,4-thiadiazole derivatives , which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
1,3,4-Thiadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The specific compound features substituents that enhance its biological activity:
- 4-Chlorobenzyl sulfanyl group: Known for increasing lipophilicity and potentially enhancing membrane permeability.
- 3-Methylbenzyl sulfanyl group: May contribute to the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For example:
- Antibacterial Properties : The compound has shown significant activity against various Gram-positive and Gram-negative bacteria. In particular, it exhibits potent inhibition against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Thiadiazoles have also demonstrated effectiveness against fungal pathogens, making them candidates for antifungal drug development .
Anticancer Activity
Thiadiazole derivatives are recognized for their anticancer potential. Research indicates that compounds with similar structures can induce cytotoxic effects in cancer cell lines through various mechanisms:
- Mechanism of Action : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in tumor cells .
- Case Studies : For instance, a derivative demonstrated significant cytostatic properties in human cancer cell lines, suggesting the potential for further development in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazoles are noteworthy. They have been shown to inhibit inflammatory mediators and pathways, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of enzymes like carbonic anhydrase and urease, which play critical roles in various physiological processes .
- DNA Interaction : Some studies have indicated that thiadiazoles can interact with DNA, potentially leading to disruptions in replication and transcription processes .
Research Findings Summary
Properties
Molecular Formula |
C17H15ClN2S3 |
---|---|
Molecular Weight |
379.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H15ClN2S3/c1-12-3-2-4-14(9-12)11-22-17-20-19-16(23-17)21-10-13-5-7-15(18)8-6-13/h2-9H,10-11H2,1H3 |
InChI Key |
XSQCAMHXWOSSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.